2,6-Bis(difluoromethyl)phenol
Description
2,6-Bis(difluoromethyl)phenol is a fluorinated aromatic compound characterized by two difluoromethyl (–CF₂H) groups positioned at the 2 and 6 positions of the phenolic ring. The difluoromethyl group is a moderately electron-withdrawing substituent due to the inductive effect of fluorine, which increases the acidity of the phenolic –OH group compared to non-fluorinated analogs. This compound’s unique electronic and steric properties make it relevant in pharmaceutical chemistry, agrochemicals, and materials science, particularly in applications requiring controlled acidity or enhanced lipophilicity .
Properties
Molecular Formula |
C8H6F4O |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
2,6-bis(difluoromethyl)phenol |
InChI |
InChI=1S/C8H6F4O/c9-7(10)4-2-1-3-5(6(4)13)8(11)12/h1-3,7-8,13H |
InChI Key |
RLNBSPZCDZNTGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(difluoromethyl)phenol typically involves the difluoromethylation of phenol derivatives. One common method is the reaction of phenol with difluoromethylating agents such as chlorodifluoromethane (ClCF2H) in the presence of a base. The reaction is usually carried out under mild conditions, often at room temperature, to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced difluoromethylating reagents and catalysts can further enhance the production efficiency and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(difluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The difluoromethyl groups can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are often employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Partially or fully reduced phenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2,6-Bis(difluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty materials, including polymers and coatings with enhanced chemical resistance
Mechanism of Action
The mechanism of action of 2,6-Bis(difluoromethyl)phenol involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can modulate the activity of enzymes and receptors by binding to their active sites .
Comparison with Similar Compounds
2,6-Bis(trifluoromethyl)phenol
- Substituents : Two trifluoromethyl (–CF₃) groups.
- Acidity: The –CF₃ group is a stronger electron-withdrawing group (EWG) than –CF₂H, leading to a lower pKa (~4–5) for the phenolic –OH compared to 2,6-bis(difluoromethyl)phenol (estimated pKa ~6–7) .
- Applications : Used in high-performance polymers and catalysts but discontinued due to synthesis challenges .
- Electronic Effects : –CF₃ induces greater ring deactivation, reducing electrophilic substitution reactivity compared to –CF₂H.
2,6-Diisopropylphenol (Propofol)
- Substituents : Two isopropyl (–CH(CH₃)₂) groups.
- Acidity : Isopropyl is electron-donating, resulting in a higher pKa (~10) than fluorinated analogs.
- Applications: Widely used as an intravenous anesthetic; lipophilicity from –CH(CH₃)₂ enhances blood-brain barrier penetration .
- Steric Effects : Bulky isopropyl groups hinder intermolecular interactions, contrasting with the compact –CF₂H substituents.
2,6-Bis(benzoxazolyl)phenol (bis-HBO)
- Substituents : Two benzoxazolyl (electron-deficient aromatic heterocycles) groups.
- Acidity: Enhanced acidity (pKa ~7–8) due to resonance and inductive effects of benzoxazolyl, similar to this compound .
- Applications : Key in ESIPT (excited-state intramolecular proton transfer) fluorescent probes for metal ion sensing (e.g., Zn²⁺, Cd²⁺). Fluorinated analogs may lack π-conjugation required for ESIPT but offer superior metabolic stability .
2,6-Dimethylphenol
- Substituents : Two methyl (–CH₃) groups.
- Acidity : Methyl is weakly electron-donating, yielding a higher pKa (~10.2) than fluorinated derivatives.
- Applications: Industrial monomer for polyphenylene oxide (PPO) synthesis; less suited for biomedical use due to lower acidity and reactivity .
Comparative Analysis Table
| Compound | Substituents | pKa (Phenolic –OH) | Key Properties | Applications |
|---|---|---|---|---|
| This compound | –CF₂H | ~6–7 (estimated) | Moderate acidity, lipophilic | Pharmaceuticals, agrochemicals |
| 2,6-Bis(trifluoromethyl)phenol | –CF₃ | ~4–5 | High acidity, thermal stability | Discontinued (historical: polymers) |
| 2,6-Diisopropylphenol | –CH(CH₃)₂ | ~10 | Low acidity, high lipophilicity | Anesthetics (Propofol) |
| 2,6-Bis(benzoxazolyl)phenol | Benzoxazolyl | ~7–8 | ESIPT fluorescence, metal ion sensing | Chemical sensors, bioimaging |
| 2,6-Dimethylphenol | –CH₃ | ~10.2 | Low reactivity, thermoplasticity | PPO polymers, resins |
Research Findings and Trends
- Fluorination Impact : Fluorine substituents (–CF₂H, –CF₃) significantly lower pKa and increase metabolic stability, making them valuable in drug design .
- ESIPT vs. Fluorinated Probes: While bis-HBO derivatives excel in fluorescence-based sensing, fluorinated phenols like this compound may offer better environmental stability and pharmacokinetics .
- Synthetic Challenges: 2,6-Bis(trifluoromethyl)phenol’s discontinuation highlights the difficulty in balancing electronic effects with scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
